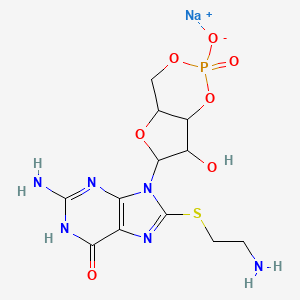
3,5-dinitro-3H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dinitro-3H-pyridin-2-one: is a heterocyclic compound with the molecular formula C5H3N3O5 It is characterized by the presence of two nitro groups (-NO2) attached to the pyridine ring at positions 3 and 5, and a keto group (=O) at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-3H-pyridin-2-one typically involves the nitration of pyridine derivatives. One common method starts with the preparation of 1-methyl-3,5-dinitropyridin-2(1H)-one. This involves the nitration of 1-methyl-2-pyridone, which is obtained by oxidizing 1-methylpyridine . The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of strong acids and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-dinitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.
Major Products Formed:
Reduction: Formation of 3,5-diamino-3H-pyridin-2-one.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-dinitro-3H-pyridin-2-one is used as a building block in organic synthesis. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds can act as enzyme inhibitors or interact with biological macromolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For example, they may be investigated as potential anticancer agents due to their ability to interact with DNA or proteins involved in cell proliferation.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 3,5-dinitro-3H-pyridin-2-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or other proteins. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can cause oxidative stress in cells. This property can be exploited in the design of anticancer agents that induce cell death in cancer cells.
Comparación Con Compuestos Similares
- 3,4,5-trinitro-1H-pyrazole
- 3,4-dinitro-1H-pyrazol-5-amine
- 3,5-dinitro-1H-pyrazol-4-amine
- 3-nitro-1H-1,2,4-triazol-5-amine
Comparison: 3,5-dinitro-3H-pyridin-2-one is unique due to the presence of both nitro and keto groups on the pyridine ringCompared to other nitro-substituted heterocycles, this compound offers a balance of stability and reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H3N3O5 |
|---|---|
Peso molecular |
185.09 g/mol |
Nombre IUPAC |
3,5-dinitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3N3O5/c9-5-4(8(12)13)1-3(2-6-5)7(10)11/h1-2,4H |
Clave InChI |
YFVOANKQNVQPQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)C1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)
